molecular formula C24H36N4O6S2 B612169 Romidepsin CAS No. 128517-07-7

Romidepsin

Katalognummer: B612169
CAS-Nummer: 128517-07-7
Molekulargewicht: 540.7 g/mol
InChI-Schlüssel: OHRURASPPZQGQM-HMLXJHLFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Context of Discovery and Initial Characterization

The discovery of Romidepsin dates back to 1994 when it was first reported in scientific literature by researchers at Fujisawa Pharmaceutical Company in Japan. wikipedia.org Isolated from a culture of the bacterium Chromobacterium violaceum, obtained from a soil sample, the compound initially showed little to no antibacterial activity. wikipedia.org However, it demonstrated potent cytotoxicity against several human cancer cell lines while having no effect on normal cells. wikipedia.org In vivo studies in mice later confirmed its antitumor activity. wikipedia.org

The initial characterization efforts focused on determining its chemical structure and biological properties. This compound was identified as a bicyclic tetrapeptide. nih.govresearchgate.net Its mechanism of action remained unknown until 1998 when researchers from Fujisawa and the University of Tokyo elucidated that it functions as a histone deacetylase inhibitor, exhibiting effects similar to those of trichostatin A. wikipedia.orgresearchgate.net The first total synthesis of this compound was achieved by Harvard researchers and published in 1996. wikipedia.org

This compound is considered a prodrug. researchgate.netresearchgate.net Its bicyclic structure contains a disulfide bridge that undergoes reduction within the cellular environment, typically by glutathione. researchgate.netresearchgate.net This reduction opens the ring, generating a dithiol with free thiol groups. researchgate.netresearchgate.net One of these thiol groups is then able to reversibly coordinate to the zinc ion located in the active site of HDAC enzymes, similar to how the hydroxamic acid group of vorinostat interacts with the zinc ion. researchgate.netresearchgate.net

This compound as a Prototype Epigenetic Modulator in Research

With the identification of this compound as an HDAC inhibitor, it quickly became a significant prototype for studying epigenetic modulation. Epigenetic modifications, such as histone acetylation, play a crucial role in regulating gene expression without altering the underlying DNA sequence. frontiersin.orgjnccn.org HDACs are enzymes that remove acetyl groups from lysine residues on histones and other non-histone proteins, leading to chromatin condensation and repression of gene transcription. hemonc.org By inhibiting HDACs, this compound promotes the hyperacetylation of histones, resulting in a more open chromatin structure that facilitates gene expression. hemonc.org

Research utilizing this compound has provided valuable insights into how targeting epigenetic mechanisms can influence cellular processes. Studies have shown that this compound can induce cell cycle arrest, differentiation, and apoptosis in cancer cells. hemonc.orgaacrjournals.orgresearchgate.net Its ability to modulate gene expression has been explored in various contexts, including its effects on tumor suppressor genes and genes involved in cell growth and differentiation. nih.govmedsci.org

The use of this compound in research has helped to establish the concept that aberrant epigenetic modifications contribute to cancer development and progression. frontiersin.orgjnccn.orgnih.gov As a prototype epigenetic modulator, it has been instrumental in exploring the therapeutic potential of targeting HDACs in various malignancies. frontiersin.orgnih.gov

Evolution of Research Perspectives on this compound's Biological Activity

Research into this compound's biological activity has evolved significantly since its initial discovery as a cytotoxic agent. Initially, the focus was primarily on its direct antitumor effects and its newly discovered role as an HDAC inhibitor. Early preclinical studies demonstrated its potent activity across a broad spectrum of cancer cell types in the NCI 60 cell line panel. nih.gov

As research progressed, the understanding of this compound's mechanism of action deepened. It was recognized that while histone acetylation is a key target, HDAC inhibitors also affect the acetylation of numerous nucleic and cytoplasmic non-histone proteins, further contributing to their diverse biological effects. aacrjournals.org These effects include not only the induction of apoptosis and cell cycle arrest but also the inhibition of angiogenesis and disruption of protein degradation pathways. aacrjournals.org

More recent research perspectives have expanded to investigate this compound's activity in combination with other therapeutic agents, exploring potential synergistic effects. nih.govnih.govamegroups.org Studies have explored combinations with DNA methyltransferase inhibitors, other targeted therapies, and even immunotherapy, aiming to enhance efficacy and overcome resistance mechanisms. nih.govmedsci.orgamegroups.org

Furthermore, research has delved into identifying biomarkers that may predict response to this compound therapy and understanding the specific HDAC isoforms it targets. While this compound is considered a potent inhibitor of class I HDACs, research indicates it has less effect on HDAC6 compared to "pan-HDAC inhibitors." aacrjournals.orgfrontiersin.org This selectivity has implications for its biological activity and potential applications. The exploration of this compound analogues with modified structures to achieve different selectivity profiles or dual inhibitory activity (e.g., HDAC and PI3K inhibition) represents another evolving area of research. nih.govresearchgate.netnih.gov

The research on this compound continues to evolve, moving from understanding its basic epigenetic modulation to exploring its complex interactions within the cellular environment and its potential in combination therapies for a wider range of diseases beyond its initially identified applications.

Here is a table summarizing some research findings related to this compound's effects on histone acetylation:

Cell Line/ModelThis compound ConcentrationTime PointObserved EffectSource
HUT78 (T-cell lymphoma)Not specifiedNot specifiedIncreased histone acetylation aacrjournals.org
IPF Lung Fibroblasts1 nM144 hoursDoubling in histone H3 acetylation nih.gov
IPF Lung Fibroblasts10 nM144 hours4-fold increase in H3 acetylation nih.gov
Peripheral Blood Mononuclear Cells (Clinical Trial)Varied (clinical doses)4-48 hours after infusionIncreased histone acetylation wikipedia.orgnih.govnih.gov
Human Cancer Cell LinesVariedVariedInduction of apoptosis and histone acetylation aacrjournals.org

This table illustrates this compound's consistent effect on inducing histone acetylation across different cell types and experimental settings, a key aspect of its function as an epigenetic modulator.

Eigenschaften

Key on ui mechanism of action

Romidepsin is a prodrug, where it becomes active once taken up into the cell. The active metabolite has a free thiol group, which interacts with zinc ions in the active site of class 1 and 2 HDAC enzymes, resulting in inhibition of its enzymatic activity. Certain tumors have over expressed HDACs and downregulated/mutated histone acetyltransferases. This imbalance of HDAC relative to histone acetyltransferase can lead to a decrease in regulatory genes, ensuing tumorigenesis. Inhibition of HDAC may restore normal gene expression in cancer cells and result in cell cycle arrest and apoptosis.

CAS-Nummer

128517-07-7

Molekularformel

C24H36N4O6S2

Molekulargewicht

540.7 g/mol

IUPAC-Name

(1S,4S,7Z,10S,21R)-7-ethylidene-4,21-di(propan-2-yl)-2-oxa-12,13-dithia-5,8,20,23-tetrazabicyclo[8.7.6]tricos-16-ene-3,6,9,19,22-pentone

InChI

InChI=1S/C24H36N4O6S2/c1-6-16-21(30)28-20(14(4)5)24(33)34-15-9-7-8-10-35-36-12-17(22(31)25-16)26-23(32)19(13(2)3)27-18(29)11-15/h6-7,9,13-15,17,19-20H,8,10-12H2,1-5H3,(H,25,31)(H,26,32)(H,27,29)(H,28,30)/b9-7?,16-6-/t15-,17-,19-,20+/m1/s1

InChI-Schlüssel

OHRURASPPZQGQM-HMLXJHLFSA-N

SMILES

CC=C1C(=O)NC(C(=O)OC2CC(=O)NC(C(=O)NC(CSSCCC=C2)C(=O)N1)C(C)C)C(C)C

Isomerische SMILES

C/C=C\1/C(=O)N[C@H](C(=O)O[C@H]2CC(=O)N[C@@H](C(=O)N[C@H](CSSCCC=C2)C(=O)N1)C(C)C)C(C)C

Kanonische SMILES

CC=C1C(=O)NC(C(=O)OC2CC(=O)NC(C(=O)NC(CSSCCC=C2)C(=O)N1)C(C)C)C(C)C

Aussehen

white to off-white solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO, not in water

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

FK228;  FK-228;  FK 228;  FR901228;  FR-901228;  FR 901228;  NSC 630176. depsipeptide;  US brand name: Istodax.

Herkunft des Produkts

United States

Molecular Mechanisms of Action of Romidepsin

Histone Deacetylase (HDAC) Inhibition

Romidepsin functions by inhibiting HDAC enzymes, which are responsible for removing acetyl groups from lysine residues on histones and other non-histone proteins patsnap.com. This inhibition disrupts the balance between histone acetyltransferases (HATs) and HDACs, which is crucial for regulating gene expression ijper.orgnih.gov.

Substrate Specificity and Isoform Selectivity of this compound

This compound is characterized as a selective inhibitor of histone deacetylases nih.gov. It primarily inhibits Class I HDACs (HDAC1, HDAC2, HDAC3, and HDAC8) and Class IIb HDAC10 wikipedia.org. Some sources indicate it inhibits all classes of HDACs except Class IIa (HDAC4, HDAC5, HDAC7, and HDAC9) explorationpub.com. Specifically, this compound directly inhibits HDAC1 and HDAC2 researchgate.net. While it is considered a pan-HDAC inhibitor by some definitions, particularly in contrast to isotype-selective inhibitors, it demonstrates relatively reduced effect on Class IIa enzymes compared to hydroxamate-based pan-HDAC inhibitors like vorinostat and panobinostat aacrjournals.org. This compound also shows poor inhibition of Class IIb HDAC6 researchgate.net.

Here is a summary of this compound's reported selectivity:

HDAC ClassIsoforms IncludedThis compound Activity
Class IHDAC1, HDAC2, HDAC3, HDAC8Primarily inhibited researchgate.net
Class IIaHDAC4, HDAC5, HDAC7, HDAC9Relatively reduced effect aacrjournals.org
Class IIbHDAC6, HDAC10Inhibits HDAC10, poor inhibition of HDAC6 wikipedia.orgresearchgate.net
Class IVHDAC11Inhibited by pan-inhibitors nih.gov, but this compound's specific activity varies explorationpub.com

Prodrug Activation and Thiol-Mediated Zinc Chelation

This compound acts as a prodrug patsnap.comwikipedia.orguop.edu.jo. It is administered in an inactive form and requires metabolic conversion inside cells to become active patsnap.com. This activation involves the reduction of a disulfide bond within its structure wikipedia.orguop.edu.jo. This reduction releases a zinc-binding thiol group wikipedia.orguop.edu.jo. The liberated thiol then binds to a zinc atom located in the active site of zinc-dependent HDAC enzymes, thereby blocking their enzymatic activity wikipedia.orguop.edu.jonih.gov. This thiol-mediated zinc chelation is a key aspect of this compound's inhibitory mechanism wikipedia.orguop.edu.jonih.gov.

Impact on Histone Acetylation Dynamics

Inhibition of HDACs by this compound leads to the accumulation of acetylated histones patsnap.comnih.gov. This increased histone acetylation is a hallmark of this compound's activity and is often used to confirm its efficacy aetna.com. Increased acetylation, particularly on histone H3, including marks like H3K9 and H3K4me2, is associated with a more relaxed chromatin structure biorxiv.org. This altered acetylation status can restore normal gene expression in cancer cells nih.gov. Studies have shown that this compound treatment leads to significant increases in acetylated histone H3 and H4 levels aetna.com. The accumulation of acetylated histones can also lead to the accumulation of DNA-RNA hybrids (R-loops), which may provoke single-stranded DNA damage aacrjournals.org.

Epigenetic Remodeling and Chromatin Structure Modulation

This compound's inhibition of HDACs contributes to significant epigenetic remodeling and modulation of chromatin structure patsnap.comnih.gov. By increasing histone acetylation, this compound promotes a more open and accessible chromatin conformation patsnap.combiorxiv.org.

Regulation of Chromatin Accessibility

The increase in histone acetylation induced by this compound directly impacts chromatin accessibility biorxiv.org. Acetyl groups on lysine residues interfere with the binding of negatively charged DNA to positively charged histones, resulting in a less condensed chromatin structure aacrjournals.org. This increased accessibility allows the transcriptional machinery greater access to the DNA, facilitating gene expression patsnap.com. Studies have demonstrated a global increase in DNA accessibility following this compound treatment in patients who show a clinical response nih.gov. This gain in chromatin accessibility is strongly associated with the clinical response to HDAC inhibitors nih.gov.

Interplay with Histone Acetyltransferases (HATs)

The activity of HDACs is counterbalanced by the activity of Histone Acetyltransferases (HATs) patsnap.comijper.org. HATs add acetyl groups to histones, generally promoting a more relaxed chromatin structure and facilitating transcription patsnap.comijper.org. This compound disrupts the balance between HATs and HDACs by inhibiting the deacetylating activity of HDACs ijper.orgnih.gov. This imbalance, where HAT activity is unopposed by sufficient HDAC activity, leads to the observed increase in histone acetylation patsnap.comijper.org. In certain tumors, an imbalance with overexpressed HDACs and downregulated or mutated HATs can contribute to tumorigenesis by decreasing regulatory gene expression drugbank.com. Inhibition of HDACs by this compound can help restore this balance and normal gene expression drugbank.com.

Gene Expression Regulation

This compound's primary mechanism of action involves altering gene expression through the inhibition of HDACs. patsnap.comhemonc.org This inhibition leads to increased acetylation of histones, resulting in a more open chromatin structure that facilitates the binding of transcriptional machinery and promotes gene transcription. patsnap.com However, this compound can also lead to gene repression. hofstra.edu

Upregulation of Pro-Apoptotic and Cell Cycle Regulatory Genes (e.g., p21/WAF1/Cip1, p53)

This compound has been shown to upregulate genes involved in cell cycle regulation and apoptosis. patsnap.com Notably, it increases the expression of the cell cycle regulatory protein p21 (also known as WAF1/Cip1) and the tumor suppressor protein p53. nih.govresearchgate.net This upregulation of p21 and p53 contributes to cell cycle arrest and the induction of apoptosis in cancer cells. aetna.comnih.govresearchgate.net The induction of p21 can occur in both p53-dependent and p53-independent manners. neoplasiaresearch.com Increased expression of p21 leads to cell cycle arrest at the G0/G1 or G2/M phases. aetna.comnih.govneoplasiaresearch.comnih.govoncotarget.com

Table 1: Effect of this compound on Pro-Apoptotic and Cell Cycle Regulatory Genes

Gene/ProteinEffect of this compound TreatmentObserved OutcomeSource
p21/WAF1/Cip1Upregulation (mRNA and protein)Cell cycle arrest (G0/G1, G2/M) aetna.comnih.govresearchgate.netneoplasiaresearch.comnih.govoncotarget.com
p53Upregulation (mRNA and protein)Apoptosis induction nih.govresearchgate.netnih.gov

Downregulation of Genes Associated with Tumorigenesis (e.g., VEGF, ATF4, NRF2-related metabolic genes)

In addition to upregulating pro-apoptotic genes, this compound can also downregulate genes associated with tumorigenesis. For instance, studies have shown that this compound can suppress the mRNA levels of Vascular Endothelial Growth Factor (VEGF), a key factor in angiogenesis which is crucial for tumor growth. fda.gov While not directly stated for this compound, HDAC inhibitors, as a class, can influence transcription factors like ATF4 and NRF2, which are involved in cellular stress responses and metabolic reprogramming that support tumor survival and progression. mdpi.comuab.catresearchgate.net NRF2 activation, for example, can promote tumor angiogenesis and metabolic pathways that aid cancer cell survival. mdpi.comnih.govresearchgate.net this compound's inhibitory effect on HDACs could indirectly impact the expression or activity of such tumorigenesis-associated genes.

Differential Gene Expression Profiling

Gene expression profiling studies have revealed that this compound induces a cascade of differential gene expression. nih.govnih.gov While some studies show a significant number of upregulated genes compared to downregulated ones, the specific genes affected can vary depending on the cell type and context. hofstra.edunih.gov Differential gene expression analysis using techniques like microarray or RNA sequencing can identify the broad transcriptomic changes induced by this compound treatment, highlighting both induced and repressed genes. hofstra.edunih.govresearchgate.netmdpi.com These studies often reveal complex and sometimes patient-specific gene expression profiles. hofstra.edu

Non-Histone Protein Acetylation and Functional Modulation

Beyond its well-established effects on histone acetylation, this compound also influences the acetylation status of various non-histone proteins. aetna.comhemonc.orgnih.gov This broader effect contributes to its diverse cellular impacts and therapeutic potential.

Effects on Transcription Factors

Acetylation and deacetylation of transcription factors can modulate their activity, localization, and interaction with DNA or other proteins. aetna.comnih.govnih.gov this compound, by inhibiting HDACs, can lead to increased acetylation of certain transcription factors, thereby altering their function. For example, increased acetylation of Nuclear Factor-kappa B2 (NF-κB2) p65 subunit at lysine 310 has been observed following this compound treatment. nih.govresearchgate.net this compound has also been shown to enhance STAT3 acetylation, leading to altered interactions with other proteins and influencing gene expression, such as the downregulation of GATA6. thno.org

Influence on Other Cellular Proteins

Table 2: Examples of Non-Histone Proteins Affected by this compound-Induced Acetylation

ProteinType of ProteinEffect of this compound TreatmentObserved Outcome/ImpactSource
NF-κB2 p65 subunitTranscription FactorIncreased acetylation (Lysine 310)Altered function/gene regulation nih.govresearchgate.net
STAT3Transcription FactorEnhanced acetylationInfluences interaction with DNMT1, GATA6 downregulation thno.org
Alpha-tubulinStructural ProteinIncreased acetylation (Lysine 40)Potential impact on cytoskeleton dynamics nih.govresearchgate.netoncotarget.com
Various proteins (10-250 kDa)Diverse Cellular ProteinsIncreased acetylationWidespread effects on cellular processes nih.govresearchgate.net

Cellular and Subcellular Effects of Romidepsin

Cell Cycle Modulation

Romidepsin influences the cell cycle by altering the expression and activity of key regulatory proteins, leading to cell cycle arrest in specific phases. aetna.compatsnap.com

Induction of Cell Cycle Arrest (e.g., G0/G1, G1, G2/M Phases)

Studies have shown that this compound can induce cell cycle arrest in different phases depending on the cell type and concentration. In some cancer cell lines, this compound treatment results in a significant increase in the percentage of cells in the G0/G1 phase. researchgate.netresearchgate.nettandfonline.com This G0/G1 arrest is often accompanied by a decrease in the S and G2/M phases. researchgate.net Conversely, in other cancer cell types, this compound has been observed to induce a G2/M phase arrest. aetna.comnih.govnih.govsunway.edu.mynih.gov This suggests that the specific cell cycle phase targeted by this compound can vary depending on the cellular context.

Here is a table summarizing observed cell cycle arrest phases induced by this compound in different cell types:

Cell TypeObserved Cell Cycle Arrest PhaseSource
Esophageal Squamous Cell Carcinoma (ESCC) cell linesG0/G1 researchgate.net
Murine colon cancer cell lines (CT26, MC38)G0/G1 researchgate.netresearchgate.net
Endometrial Cancer (EC) cellsG0/G1 aetna.com
Ovarian cancer cells (OVCAR-3)G0/G1 tandfonline.com
Hepatocellular Carcinoma (HCC) cellsG2/M aetna.comnih.govnih.govsunway.edu.my
Cholangiocarcinoma (CCA) cellsG2/M nih.gov
Lung carcinoma cells (A549)G2/M nih.gov

Specific Cell Cycle Pathway Alterations (e.g., cdc2/cyclinB pathway)

This compound's effect on the cell cycle is mediated through alterations in specific regulatory pathways. In hepatocellular carcinoma cells, this compound-induced G2/M phase arrest has been linked to the Erk/cdc25C/cdc2/cyclinB pathway. aetna.comnih.govnih.govsunway.edu.my Specifically, this compound can lead to the downregulation of cyclin B and upregulation of p-cdc2 protein, contributing to G2/M arrest. nih.gov In lung carcinoma cells, this compound treatment resulted in a decrease in the expression of Cdc2/Cdk-1 and cyclin B1, alongside an increase in p21, suggesting the involvement of these proteins in the induced cell cycle arrest. nih.gov The retinoblastoma protein (pRb) has also been identified as a target for this compound-induced cell cycle arrest. nih.gov

Apoptosis Induction

A key mechanism by which this compound exerts its anti-tumor effects is through the induction of apoptosis, or programmed cell death. aetna.compatsnap.comresearchgate.netresearchgate.netcore.ac.uknih.govresearchgate.net

Activation of Intrinsic Apoptotic Pathways (e.g., Mitochondrial Pathway, Bcl-2 Family Modulation)

This compound has been shown to activate the intrinsic apoptotic pathway, which is largely regulated by the mitochondria and the Bcl-2 protein family. nih.govcore.ac.ukoncotarget.comnih.govmdpi.commdpi.comfrontiersin.org The intrinsic pathway is initiated by intracellular signals, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of pro-apoptotic factors like cytochrome c. mdpi.commdpi.com The balance between anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic proteins (e.g., Bax, Bak, Bim, Bid) of the Bcl-2 family is crucial in determining cell fate. mdpi.commdpi.comresearchgate.netfrontiersin.org this compound can modulate the expression of these proteins, often leading to a decrease in anti-apoptotic proteins and/or an increase in pro-apoptotic proteins, thus shifting the balance towards apoptosis. nih.govresearchgate.net For instance, this compound has been shown to downregulate the pro-survival gene BCL2A1 and decrease levels of anti-apoptotic proteins Bcl-xL and Mcl-1. nih.govresearchgate.net Activation of caspase-9 also indicates the participation of the mitochondrial apoptotic pathway in this compound-induced cell death. core.ac.ukoncotarget.com

Activation of Extrinsic Apoptotic Pathways (e.g., Death Receptor Pathway)

In addition to the intrinsic pathway, this compound can also activate the extrinsic apoptotic pathway, which is triggered by the engagement of death receptors on the cell surface by their ligands. researchgate.netnih.govmdpi.commdpi.comtaylorandfrancis.com This pathway involves the formation of the death-inducing signaling complex (DISC) and the activation of initiator caspases like caspase-8. mdpi.comtaylorandfrancis.com While the intrinsic pathway's involvement is widely reported, some studies specifically note the activation of the extrinsic pathway, for example, in certain T-cell lymphoma cell lines. core.ac.uknih.gov this compound may upregulate death receptors and TRAIL expression and reduce c-FLIP, a negative regulator of the extrinsic pathway, thereby promoting its activation. mdpi.com

Role of Caspases and PARP Cleavage

Caspases are central executioners of apoptosis, and their activation is a hallmark of both intrinsic and extrinsic pathways. tandfonline.comsunway.edu.myoncotarget.commdpi.comresearchgate.nethiv.gov this compound treatment leads to the activation of various caspases, including caspase-3, caspase-8, and caspase-9. aetna.comsunway.edu.mycore.ac.ukoncotarget.com Activation of these caspases results in the cleavage of downstream substrates, such as Poly (ADP-ribose) polymerase (PARP). aetna.comcore.ac.uknih.govresearchgate.netoncotarget.comresearchgate.netarvojournals.org Cleaved PARP is a widely recognized marker of apoptosis. nih.govresearchgate.netoncotarget.comresearchgate.netarvojournals.org Studies consistently demonstrate increased levels of cleaved caspase-3 and cleaved PARP following this compound treatment, confirming the induction of caspase-dependent apoptosis. aetna.comnih.govcore.ac.uknih.govresearchgate.netoncotarget.comresearchgate.netarvojournals.org The ability of pan-caspase inhibitors to reduce this compound-induced cell death further underscores the critical role of caspases in this process. nih.gov

Here is a table detailing the involvement of caspases and PARP cleavage in this compound-induced apoptosis:

Cellular EventObserved Effect of this compoundAssociated CaspasesMarker of ApoptosisSource
Apoptosis InductionIncreasedCaspase-3, -8, -9Sub-G1 accumulation, Annexin V binding aetna.comcore.ac.uknih.govresearchgate.netoncotarget.comresearchgate.net
Caspase-3 ActivationIncreased cleavage/activity-- aetna.comnih.govsunway.edu.mynih.govoncotarget.com
Caspase-8 ActivationIncreased cleavage/activity-- aetna.comcore.ac.ukoncotarget.com
Caspase-9 ActivationIncreased cleavage/activity-- core.ac.ukoncotarget.com
PARP CleavageIncreasedCaspase-3, -8, -9Cleaved PARP aetna.comnih.govcore.ac.uknih.govresearchgate.netoncotarget.comresearchgate.netarvojournals.org

Reactive Oxygen Species (ROS) Generation and Mitochondrial Dysfunction

This compound has been shown to induce apoptosis through the generation of reactive oxygen species (ROS) in various cancer cell types, including HL-60 leukemia cells and urinary bladder cancer cells. nih.govnih.gov This ROS production can lead to mitochondrial membrane dysfunction and subsequent activation of caspases, key enzymes in the apoptotic pathway. nih.govnih.gov

Studies have indicated that this compound-induced apoptosis may involve hydrogen peroxide (H2O2)-mediated pathways. nih.gov In a cell-free system, this compound was observed to generate superoxide (O2−) in the presence of glutathione, suggesting that H2O2 could be derived from the dismutation of O2− produced through a redox cycle of this compound. nih.gov This suggests that, in addition to HDAC inhibition, the ROS generated by this compound may play a significant role in its apoptotic effects, potentially through inducing mitochondrial dysfunction. nih.gov

Combined treatment with this compound and other agents has also been shown to induce ROS generation and mitochondrial dysfunction. For instance, the combination of this compound and bortezomib was found to induce ROS generation and reduce mitochondrial membrane potential in gastric cancer cells. researchgate.net Similarly, combined treatment with this compound and tamoxifen resulted in a marked increase in ROS generation and mitochondrial lipid peroxidation in pancreatic cancer cells. semanticscholar.org These effects were preventable by treatment with antioxidants such as N-acetyl cysteine (NAC) and α-tocopherol. semanticscholar.org

Promotion of Cellular Differentiation

This compound has demonstrated the ability to promote cellular differentiation in various cell types, a mechanism that contributes to its anti-cancer and potential anti-fibrotic effects. This differentiation-inducing capacity is linked to its role as an HDAC inhibitor, which modulates gene expression. researchgate.netnih.gov

Myofibroblast Differentiation Suppression

This compound has shown potent inhibitory effects on myofibroblast differentiation. nih.govoup.comersnet.org Myofibroblast differentiation is a key process in the development of fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF). nih.goversnet.org Studies using fibroblasts from IPF patients have demonstrated that this compound dose-dependently inhibits the expression of alpha-smooth muscle actin (α-SMA), a marker of myofibroblast differentiation, particularly when stimulated by transforming growth factor-beta 1 (TGF-β1). nih.govoncotarget.com

In addition to inhibiting α-SMA expression, this compound also suppresses the expression and secretion of Lysyl Oxidase (LOX), an enzyme crucial for collagen cross-linking and extracellular matrix remodeling in fibrosis. nih.govoup.comersnet.orgnih.gov This suppression of myofibroblast differentiation and LOX expression contributes to the anti-fibrotic effects observed with this compound in in vitro and in vivo models of pulmonary fibrosis. nih.govoup.comersnet.orgnih.govresearchgate.net

Osteogenic and Adipocytic Differentiation of Mesenchymal Stem Cells

This compound has been found to promote both osteogenic (bone) and adipocytic (fat) differentiation of human mesenchymal stem cells (MSCs), specifically bone marrow mesenchymal stem cells (BMSCs). sigmaaldrich.comnih.govnih.gov This effect was observed when BMSCs were exposed to this compound at a concentration of 5 nM. nih.govnih.gov

The promotion of differentiation is associated with increased levels of specific histone epigenetic markers, such as H3K9Ac and H3K4me2, which are typically found in actively transcribed genomic regions. nih.gov This increase in acetylation is consistent with this compound's mechanism of inhibiting HDAC activity, leading to a significant reduction in total cellular HDAC enzymatic activity. nih.gov

Further research using chromatin immunoprecipitation combined with quantitative polymerase chain reaction (ChIP-qPCR) revealed a significant increase in H3K9Ac markers in the promoter regions of genes critical for adipogenesis (e.g., PPARγ and KLF15) and osteogenesis (e.g., SP7/Osterix and alkaline phosphatase (ALP)) in this compound-treated BMSCs. nih.govnih.govspandidos-publications.com Global gene expression analysis also indicated a strong enrichment of genes involved in adipogenesis and osteogenesis in this compound-treated BMSCs undergoing differentiation induction. nih.govnih.gov

Pharmacological inhibition of signaling pathways like FAK during adipogenesis or FAK and TGFβ during osteogenesis was shown to diminish the effects of this compound on BMSC differentiation, suggesting the involvement of these pathways in the process. nih.govnih.gov

Neuroblastoma Cell Differentiation

While this compound has demonstrated potent cytotoxic effects and the induction of apoptosis in neuroblastoma cell lines, studies specifically evaluating its ability to induce neuronal differentiation in these cells have yielded different results. researchgate.netaetna.comresearchgate.netucc.ie One study using SH-SY5Y neuroblastoma cells found that this compound did not increase the length of neurites, which is a proxy measure for neuronal differentiation. ucc.ie This suggests that, in this specific cell line and under the tested conditions, this compound primarily exerts cytotoxic effects rather than promoting neuronal differentiation. ucc.ie

However, other research indicates that HDAC inhibitors, including this compound, are involved in regulating cell proliferation, differentiation, and apoptosis by promoting histone acetylation and gene transcription. researchgate.netresearchgate.net The marked induction of TrkA, a marker associated with neuronal differentiation, by this compound in neuroblastoma cells in vitro and in vivo suggests that suppressed developmental pathways might be induced upon HDAC inhibition. nih.gov

Other Differentiation Markers and Processes

Beyond the specific examples mentioned, this compound's role as an HDAC inhibitor allows it to modulate the expression of various genes involved in differentiation processes across different cell types. capes.gov.braacrjournals.org By altering the acetylation status of histones and non-histone proteins, this compound can influence the transcriptional regulation of genes critical for cell fate determination. tandfonline.comaacrjournals.org

In the context of B-cell lymphomas, this compound has been shown to induce markers of the plasma cell differentiation program. researchgate.net This involves the downregulation of BCL6 protein expression and changes in the expression of other regulators like PAX5 and XBP1. researchgate.net The induction of plasma cell differentiation was corroborated by a decrease in the B-cell marker CD20 and an increase in the plasma cell marker CD138 on the cell surface. researchgate.net

In acute myeloid leukemia (AML), this compound has demonstrated differential activity and can cause transcriptional derepression and upregulation of specific target genes, including those important for cellular differentiation. aacrjournals.org This suggests a potential role for this compound in inducing differentiation in leukemic blasts. aacrjournals.org

Angiogenesis Inhibition

This compound has been shown to inhibit angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis. researchgate.nettandfonline.comnih.govaacrjournals.org This inhibitory effect is considered one of the mechanisms contributing to its anti-tumor activity. researchgate.nettandfonline.com

Studies have indicated that this compound can decrease the levels of vascular endothelial growth factor (VEGF), a key signaling protein that promotes angiogenesis. nih.govnih.gov In human epithelial endometriotic cells, this compound was found to inhibit the transcription, expression, and secretion of VEGF. nih.gov This suggests that this compound targets VEGF at the transcriptional level, leading to a reduction in the biologically active secreted form of VEGF. nih.gov this compound also reduced the expression of hypoxia-inducible factor-1α (HIF-1α), a factor involved in VEGF gene transcription, under hypoxic conditions. nih.gov These findings support the potential of this compound as a therapeutic agent against angiogenesis in various conditions. nih.gov

Stress Response Pathways

This compound has been shown to activate several stress response pathways within cells, contributing to its cytotoxic effects. nih.govnih.gov

Endoplasmic Reticulum (ER) Stress and Unfolded Protein Response (UPR)

This compound induces endoplasmic reticulum (ER) stress, leading to the activation of the unfolded protein response (UPR). nih.govnih.govnih.gov The ER is crucial for protein synthesis, folding, and modification, and the accumulation of unfolded or misfolded proteins within the ER lumen triggers ER stress. nih.govfrontiersin.orgsochob.cl The UPR is a cellular mechanism aimed at restoring ER homeostasis; however, sustained or excessive ER stress can lead to the induction of apoptotic pathways. frontiersin.orgsochob.cl

Studies have shown that this compound increases the levels of proteins involved in the UPR. nih.gov For instance, exposure of malignant T cells to this compound increased the levels of the ER-binding protein BiP (also known as GRP78 or HSPA5), indicating activation of the UPR. nih.govnih.govmdpi.com Other UPR sensors and hallmarks activated by this compound, alone or in combination with other agents, include IRE1-α, ATF6, PERK, protein disulfide isomerase (PDI), and CHOP (C/EBP homologous protein). nih.govnih.gov CHOP is a transcription factor associated with the expression of apoptosis-related genes and is induced during ER stress. nih.gov

The activation of UPR sensors like IRE1-α, ATF6, and PERK, along with chaperone proteins such as BiP and PDI, suggests that this compound disrupts ER homeostasis, potentially contributing to cell death. nih.govnih.gov

DNA Damage Response Activation

This compound has been observed to activate the DNA damage response (DDR). nih.govresearchgate.netnih.gov This activation may be linked to the accumulation of hyperacetylated histones caused by HDAC inhibition, which can affect chromosome integrity and lead to changes in DNA replication and repair. nih.gov

Research indicates that this compound treatment leads to increased phosphorylation of histone H2AX (γH2AX), a key marker of DNA double-strand breaks. nih.govresearchgate.netnih.gov This suggests that this compound induces DNA damage. nih.govresearchgate.net The observed increase in reactive oxygen species (ROS) production following this compound treatment may contribute to this DNA damage. nih.govresearchgate.net Furthermore, this compound has been shown to activate other DNA damage marks like RAD51 and 53BP1, suggesting it influences multiple DNA repair mechanisms. nih.gov Studies also indicate that this compound can lead to the accumulation of DNA-RNA hybrids (R-loops), which are associated with single-stranded DNA breaks. aacrjournals.org

The activation of the DDR pathway, as evidenced by increased γH2AX and other markers, correlates with the induction of apoptosis by this compound. researchgate.netnih.gov

Stress-Activated Protein Kinase/c-Jun N-Terminal Kinase (SAPK/JNK) Signaling

This compound activates the stress-activated protein kinase/c-Jun N-terminal kinase (SAPK/JNK) signaling pathway. nih.govnih.govnih.gov This pathway is known to transmit stress signals and can lead to apoptosis in various cell types. nih.govnih.gov

Studies have demonstrated increased phosphorylation of SAPK/JNK in cells treated with this compound. aetna.comnih.govnih.gov For example, in malignant T cells, exposure to this compound at concentrations of 10 nM or higher resulted in increased phosphorylation of SAPK/JNK at threonine 183/tyrosine 185. nih.gov Activation of the SAPK/JNK pathway by this compound has also been observed in hepatocellular carcinoma cells. aetna.comnih.gov

Activation of SAPK/JNK can lead to the upregulation of downstream targets such as c-JUN and CDKN2A (which encodes p16INK4A). nih.gov Increased levels and phosphorylation of c-JUN have been observed following this compound treatment. nih.gov The activation of the SAPK/JNK pathway is suggested to contribute to this compound's cytotoxicity, partly through the inhibition of cell cycle progression. nih.govresearchgate.net

While this compound can activate JNK-dependent apoptosis in certain cell types like malignant T cells and hepatocellular carcinoma cells, its ability to activate JNK appears to be cell-type specific, and in some contexts, this compound can induce apoptosis independently of JNK activity. biorxiv.org

Modulation of Signal Transduction Cascades

This compound influences several signal transduction cascades involved in cell survival and growth. nih.govnih.gov

Phosphatidylinositol 3-Kinase (PI3K)/AKT/Mammalian Target of Rapamycin (mTOR) Pathway Inhibition

This compound downregulates the phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway. nih.govnih.govnih.gov This pathway is a crucial pro-survival signaling cascade in many cancers. nih.govtums.ac.ironcotarget.com

Inhibition of the PI3K/AKT/mTOR pathway by this compound has been observed in various cancer cell types, including malignant T cells, prostate cancer, colorectal cancer, and esophageal squamous cell carcinoma. dovepress.comnih.govaacrjournals.orgresearchgate.netresearchgate.net

This compound treatment has been shown to decrease the phosphorylation of PI3K, a key activator in the pathway. dovepress.comnih.gov Downstream of PI3K, AKT is also affected. This compound decreases the level of AKT and its phosphorylated form (e.g., at serine 473). nih.gov Further downstream, the level of mTOR is also decreased by this compound. nih.gov These effects on AKT and mTOR correlate with decreased phosphorylation of proteins regulated by this pathway, such as p70 S6 kinase, S6 ribosomal protein, eIF4B, and eEF2K, which are involved in protein synthesis. nih.gov

Studies suggest that this compound may directly inhibit PI3K activity at certain concentrations. aacrjournals.org Molecular modeling has indicated that this compound can bind to the ATP binding pocket of the p110α subunit of PI3K. aacrjournals.org The inhibition of the PI3K/AKT/mTOR pathway is considered a significant mechanism by which this compound exerts its anti-proliferative and apoptotic effects. nih.govoncotarget.commedscape.comehaweb.org

In some contexts, the inhibition of the mTORC1 pathway by this compound has been linked to the transcriptional upregulation of DNA damage-inducible transcript 4 (DDIT4), which can lead to mTORC1 suppression. researchgate.net

The following table summarizes some of the observed effects of this compound on the PI3K/AKT/mTOR pathway:

Pathway ComponentObserved Effect of this compound TreatmentCell Type(s) Observed InSource
PI3K p85 (regulatory subunit)Decreased phosphorylation (Tyr 199)Malignant T cells nih.gov
PI3K Class IIIDecreased levelMalignant T cells nih.gov
PI3K activityInhibitionProstate, Colorectal cancer cell lines dovepress.comaacrjournals.org
AKTDecreased levelMalignant T cells nih.gov
AKTDecreased phosphorylation (Ser 473)Malignant T cells nih.gov
mTORDecreased levelMalignant T cells nih.gov
mTORC1InhibitionEsophageal squamous cell carcinoma researchgate.net
p70 S6 kinaseDecreased phosphorylationMalignant T cells nih.gov
S6 ribosomal proteinDecreased phosphorylationMalignant T cells nih.gov
eIF4BDecreased phosphorylationMalignant T cells nih.gov
eEF2KDecreased phosphorylationMalignant T cells nih.gov

Wnt/β-catenin Pathway Modulation

The Wnt/β-catenin signaling pathway is a crucial pathway involved in various cellular processes, and its dysregulation has been implicated in numerous cancers, including hematological malignancies nih.govnih.gov. Research indicates that this compound can modulate this pathway.

Studies in malignant T cells have shown a dose-dependent decrease in the level of β-catenin upon exposure to this compound nih.gov. A cross-reacting lower molecular weight protein appearing concurrently with the decrease in β-catenin suggests potential protein cleavage nih.gov. This compound treatment also led to decreased levels of LEF1, a transcription factor that interacts with active β-catenin in the nucleus to upregulate target genes nih.gov. Consequently, the expression of selected downstream target genes of β-catenin and LEF1, such as c-MYC and SURVIVIN, also decreased in cells treated with this compound nih.gov.

This compound's effect on the Wnt/β-catenin pathway appears to involve the upregulation of SFRP1 (Secreted Frizzled-Related Protein 1), a negative regulator of β-catenin nih.gov. SFRP1 levels increased with this compound exposure in a dose-dependent manner at both the transcription and translation levels nih.gov. This transcriptional activation is likely due to hypomethylation of the SFRP1 gene promoter, an effect of this compound that had not been widely reported previously nih.gov. Analysis of the methylation status of the SFRP1 gene promoter showed an increase in its demethylated form nih.gov. Additionally, the levels of DNA methyl transferases DNMT1 and DNMT3B also decreased in this compound-treated cells nih.gov. These findings suggest that this compound induces hypomethylation of the SFRP1 gene promoter, leading to increased SFRP1 expression, subsequent downregulation of β-catenin, and inhibition of its pro-survival target genes nih.gov.

The cleavage of β-catenin observed in malignant T cells exposed to this compound is likely mediated by caspase 3 activation in cells undergoing apoptosis, as apoptosis-associated cleavage of β-catenin by caspase 3 has been reported in other studies nih.gov.

JAK-STAT Signaling Interference

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway is another critical pathway involved in cell growth, differentiation, and immune responses, and its aberrant activation is implicated in various cancers, including cutaneous T-cell lymphoma (CTCL) nih.govaustinpublishinggroup.complos.org.

Research indicates that this compound can interfere with JAK-STAT signaling. Studies investigating the synergistic effects of this compound in combination with other agents in CTCL have pointed to the abrogation of JAK/STAT signaling as an important mediator of this interaction nih.govnih.gov.

Specifically, the combination of this compound with mechlorethamine, an alkylating agent, resulted in the downregulation of STAT5 phosphorylation in this compound-sensitive CTCL cell lines and primary samples nih.govnih.gov. This effect was not observed in this compound-resistant tumors, suggesting that the JAK/STAT pathway may modulate the response to this compound and potentially mediate resistance nih.gov.

Further support for the role of JAK/STAT signaling as a modulator of this compound activity in CTCL comes from studies combining this compound with JAK inhibitors, which resulted in markedly increased therapeutic responses nih.govnih.govresearchgate.net. This suggests that targeting both HDACs and the JAK-STAT pathway could be a more effective therapeutic approach researchgate.net.

Gene expression profiling studies have also highlighted the impact of this compound-based combinations on JAK-STAT signaling. For instance, gene set enrichment analysis (GSEA) of primary CTCL samples treated with this compound plus mechlorethamine demonstrated significant enrichment in signatures associated with the downregulation of JAK/STAT activity nih.gov. Additionally, SOCS3, a negative regulator of the JAK/STAT pathway, was found to be significantly upregulated in cells treated with the this compound-mechlorethamine combination nih.gov. SOCS3 is known to target phosphor-JAK1 for degradation nih.gov.

Analysis of STAT protein phosphorylation after treatment with mechlorethamine and this compound in cell lines showed a decrease in STAT5 phosphorylation, consistent with an additive effect of the drug combination on the regulation of STAT5 activity nih.gov.

Preclinical Research Models and Methodologies

In Vitro Cell-Based Studies

In vitro cell-based studies are a cornerstone of preclinical research for evaluating the direct effects of romidepsin on various cell types. These studies utilize controlled laboratory conditions to assess the compound's impact on cell viability, proliferation, cell cycle distribution, apoptosis, protein modification, and gene expression.

Panel Screening of Human Tumor Cell Lines

Extensive panel screening of human tumor cell lines has revealed the broad cytotoxic activity of this compound across a spectrum of malignancies. researchgate.netnih.gov Studies have investigated its effects on cell lines derived from leukemia, lymphoma, and various solid tumors. researchgate.netnih.gov

This compound has shown potent activity against T-cell lymphoma cell lines, including cutaneous T-cell lymphoma (CTCL) and peripheral T-cell lymphoma (PTCL) lines. tandfonline.comaacrjournals.orgresearchgate.netnih.govnih.govbiorxiv.org It effectively inhibits proliferation and induces apoptosis in these models. tandfonline.comnih.gov Furthermore, this compound demonstrates synergistic cytotoxic effects in combination with other agents in T-cell lymphoma cell lines. tandfonline.comaacrjournals.orgnih.govnih.gov

In B-cell lymphoma and leukemia cell lines, this compound has also exhibited synergistic cytotoxic effects in combination with other drugs. aacrjournals.org Its activity has been evaluated in a panel of multiple myeloma and B-cell lymphoma/leukemia cell lines. aacrjournals.org

Beyond hematological malignancies, this compound's cytotoxic activity has been explored in a large number of solid tumor cell lines, including those from renal, colon, stomach, lung, ovarian, and prostate cancers. researchgate.netnih.gov The National Cancer Institute (NCI) evaluated this compound in its 60-cell line panel, finding potent activity across a broad spectrum of cancer cell types. nih.gov this compound can inhibit proliferation, induce cell cycle arrest, and increase apoptosis in various solid tumor cells. researchgate.net

Primary Cell Cultures and Patient-Derived Samples

To better recapitulate the in vivo tumor microenvironment and patient-specific responses, preclinical studies often utilize primary cell cultures and patient-derived samples. This approach provides valuable insights into the potential efficacy of this compound in a more clinically relevant setting.

Studies have employed primary CTCL cells from patients to assess this compound's effects. researchgate.net Primary patient samples from large granular lymphocyte (LGL) leukemia have also been used to evaluate the anti-tumor efficacy of this compound nanoparticles. researchgate.netbiorxiv.org

Beyond cancer, primary cell cultures from patients with idiopathic pulmonary fibrosis (IPF) have been utilized to investigate the anti-fibrotic potential of this compound. oncotarget.comnih.govexplorationpub.comnpl.co.uk Fibroblasts derived from the lung tissue or broncho-alveolar lavage fluid of IPF patients are cultured to study the effects of this compound on proliferation, differentiation, and extracellular matrix production. oncotarget.comnih.govexplorationpub.comnpl.co.uk this compound has shown potent anti-proliferative and anti-fibrotic properties when tested on human IPF fibroblasts in vitro. oncotarget.comnih.gov

Bone marrow mesenchymal stem cells (MSCs) have also been used in preclinical studies to understand the broader biological effects of this compound. explorationpub.com

Assays for Cell Viability and Proliferation

Several standard assays are employed to quantify the impact of this compound on cell viability and proliferation. These assays provide quantitative data on the reduction in the number of viable cells or the inhibition of cellular growth after treatment.

Commonly used methods include the MTT assay and the WST-1 assay. tandfonline.comnih.govresearchgate.netsigmaaldrich.com These calorimetric assays measure the metabolic activity of cells, which is indicative of viability and proliferation. sigmaaldrich.com this compound has been shown to inhibit cell viability in a time- and dose-dependent manner in various cell lines, with IC50 values typically in the nanomolar range. tandfonline.comnih.govnih.gov

Other methods for assessing proliferation include the incorporation of nucleoside analogs like 5-Bromo-2´-Deoxyuridine (BrdU), which can be detected by flow cytometry. researchgate.netresearchgate.net

Flow Cytometry Applications

Flow cytometry is a powerful technique used in preclinical studies to analyze various cellular parameters affected by this compound, including apoptosis, cell cycle distribution, and the generation of reactive oxygen species (ROS).

Apoptosis induction by this compound is frequently assessed using flow cytometry, often by Annexin V/propidium iodide (PI) staining, which differentiates between viable, early apoptotic, and late apoptotic/necrotic cells. tandfonline.comresearchgate.net this compound has been shown to induce apoptosis in various cancer cell lines and primary cells. tandfonline.comnih.govresearchgate.netresearchgate.nettargetmol.com

Cell cycle analysis using DNA-binding dyes like propidium iodide (PI) is performed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). tandfonline.comresearchgate.netresearchgate.net this compound can induce cell cycle arrest, often in the G0/G1 or G2/M phases, depending on the cell type and treatment conditions. tandfonline.comresearchgate.netresearchgate.net

Flow cytometry is also utilized to measure the levels of reactive oxygen species (ROS) within cells, often using fluorescent probes like DCFDA. tandfonline.comaacrjournals.orgnih.govnih.govresearchgate.net Increased ROS production has been observed following this compound treatment, contributing to its cytotoxic effects. tandfonline.comnih.govnih.govresearchgate.net

Western Blotting for Protein Acetylation and Pathway Analysis

Western blotting is an essential technique for investigating the molecular mechanisms of this compound, particularly its impact on protein acetylation and downstream signaling pathways.

As an HDAC inhibitor, this compound's primary effect is the accumulation of acetylated histones. wikipedia.orgaetna.comnih.govtandfonline.com Western blotting with antibodies specific for acetylated histones, such as acetyl-histone H3 and acetyl-histone H4, is routinely performed to confirm the engagement of this compound with its target enzymes and assess the extent of histone acetylation. aetna.comnih.govtandfonline.comnih.govresearchgate.netthno.org this compound treatment leads to a dose-dependent increase in the level of multiple acetylated proteins, including histones. nih.govtandfonline.comnih.govresearchgate.net

Western blotting is also used to analyze changes in the expression and modification of proteins involved in key cellular processes affected by this compound, such as apoptosis, cell cycle regulation, and signaling pathways. This includes detecting cleaved PARP and activated caspases as markers of apoptosis tandfonline.comnih.govnih.gov, and analyzing cell cycle regulatory proteins like p21 and p27. aetna.com Furthermore, Western blotting is employed to study the effects of this compound on signaling pathways such as AKT, MAPK/ERK, and STAT3, which are often deregulated in cancer and fibrosis. tandfonline.comnih.govnih.govthno.org

Quantitative Polymerase Chain Reaction (qPCR) for Gene Expression

Quantitative polymerase chain reaction (qPCR) is used in preclinical studies to measure changes in the mRNA expression levels of specific genes following this compound treatment. aetna.comnih.govaacrjournals.org This technique allows researchers to investigate how this compound-induced changes in histone acetylation and other epigenetic modifications affect gene transcription.

qPCR can be applied to analyze the expression of genes involved in various cellular processes, including cell cycle control, apoptosis, and specific signaling pathways. aetna.comnih.govaacrjournals.org For example, qPCR has been used to assess the expression of pro-fibrotic genes in IPF fibroblasts treated with this compound oncotarget.com, and to investigate the impact of this compound on the expression of components of the BMP and Notch signaling pathways in hepatocellular carcinoma models. nih.gov Changes in gene expression detected by qPCR provide further insights into the mechanisms underlying this compound's biological effects. aetna.comnih.govaacrjournals.org

Gene Expression Profiling (e.g., Microarray, RNA-seq)

Gene expression profiling techniques, such as microarray and RNA-seq, have been instrumental in understanding the transcriptional changes induced by this compound treatment. These methods allow for a broad analysis of gene upregulation and downregulation in response to the drug. Studies using Affymetrix arrays on this compound-sensitive cell lines, including lymphoma (U-937), prostate cancer (PC-3), and renal cancer (ACHN), identified common transcriptional changes. nih.gov For instance, 105 genes were commonly induced and 100 genes were commonly repressed across these cell lines following this compound exposure. nih.gov Upregulated genes included p21WAF1/Cip1, IL-8, and caspase 9, while downregulated genes included MAPK and cyclin A2. nih.gov

Gene expression profiling using Affymetrix HG U133 plus 2.0 arrays in SKM1 cells treated with this compound also revealed a cascade of differential gene expression. nih.gov Analysis of these profiles, along with network and pathway analysis, indicated the involvement of oxidation-reduction processes in the cellular response to this compound. nih.gov

RNA-Seq, compared to microarrays, offers a more comprehensive view of the transcriptome and is better at capturing gene expression changes, particularly for genes expressed at low levels, and provides more precise quantification of highly dysregulated genes. frontiersin.org While microarrays can profile predefined transcripts, RNA-Seq allows for full sequencing of the entire transcriptome. frontiersin.org

Data from Gene Expression Profiling:

Cell LineGenes Commonly Induced by this compoundGenes Commonly Repressed by this compoundExamples of Upregulated GenesExamples of Downregulated GenesMethod Used
U-937, PC-3, ACHN105100p21WAF1/Cip1, IL-8, caspase 9MAPK, cyclin A2Affymetrix FL GeneChip nih.gov
SKM1Differential expression observedDifferential expression observedInvolved in oxidation-reduction pathways nih.govInvolved in oxidation-reduction pathways nih.govAffymetrix HG U133 plus 2.0 arrays nih.gov

Chromatin Immunoprecipitation (ChIP) and Related Techniques

Chromatin immunoprecipitation (ChIP) and its variations, such as ChIP-sequencing (ChIP-seq), are crucial techniques for investigating the interaction of proteins, such as histones, with DNA and the epigenetic modifications associated with gene regulation. This compound, as an HDAC inhibitor, is known to affect histone acetylation, making ChIP-based methods particularly relevant in preclinical studies. novoprolabs.comtocris.com

ChIP-seq profiling has been used to analyze histone H3 modifications, specifically focusing on lysine 9 modifications (H3K9ac, H3K9me, and H3K9me3), following this compound treatment in SKM-1 cells. nih.gov H3K9ac and H3K9me represent activation marks, while H3K9me3 is a repression mark. nih.gov This analysis allowed for the identification of spatial and temporal transcriptional differences associated with these modifications. nih.gov Bioinformatic analysis of the ChIP-seq data uncovered positional enrichment and transcriptional differences between these marks, demonstrating an overlap where increased or decreased gene expression correlated with increased or decreased histone modification. nih.gov

ChIP-PCR has also been employed to assess histone acetylation at specific gene promoter regions. aacrjournals.org For example, in the MyLa cell line, ChIP-PCR with an antibody specific to histone H3 acetylated at K9 showed significantly higher histone acetylation of the RhoB promoter region under combination treatment with this compound and azacitidine compared to this compound alone. aacrjournals.org This correlated with a significant decrease in cell viability. aacrjournals.org

In Vivo Animal Models

In vivo animal models, primarily mouse models, are essential for evaluating the efficacy, pharmacokinetics, and pharmacodynamics of this compound in a complex biological system.

Mouse Xenograft Models of Human and Murine Tumors

Mouse xenograft models, where human or murine tumor cells are implanted into immunodeficient mice, are widely used in preclinical oncology research. ub.edu These models allow for the study of tumor growth, response to therapy, and the identification of potential biomarkers. ub.edu this compound has been evaluated in numerous mouse xenograft models across a spectrum of cancer types. tocris.comnih.gov

Studies have utilized xenograft models of human T-cell lymphoma (TCL) to assess the activity of this compound, both as a single agent and in combination with other drugs like pralatrexate. researchgate.netresearchgate.netaacrjournals.org In a NOG murine model of TCL, the combination of pralatrexate and this compound exhibited enhanced efficacy compared to either drug alone. researchgate.netaacrjournals.org This synergy was observed across a spectrum of tumors using complementary imaging modalities. researchgate.net

This compound has also shown antitumor activity against human tumor xenografts in general. tocris.com

Non-Invasive Imaging Modalities in Preclinical Studies (e.g., Surface Bioluminescence, 3D Ultrasound)

Non-invasive imaging modalities are increasingly used in preclinical studies to monitor tumor growth and response to therapy in real-time without the need for invasive procedures. Surface bioluminescence (SBL) and 3D ultrasound are examples of such techniques that have been applied in this compound research. researchgate.netresearchgate.net

In mouse xenograft models of human TCL, SBL and 3D ultrasound have been used as complementary imaging modalities to assess the efficacy of this compound, particularly in combination with pralatrexate. researchgate.netresearchgate.net Bioluminescence imaging (BLI) allows for the visualization of tumor burden by utilizing luciferase-expressing tumor cells, where the enzyme produces light upon administration of a substrate. frontiersin.orgaacrjournals.org This provides a sensitive and quantitative readout of tumor growth or regression. frontiersin.org Ultrasound imaging provides anatomical information and can be used to measure tumor volume. researchgate.netresearchgate.net These non-invasive methods challenge conventional approaches that rely solely on caliper measurements. researchgate.netresearchgate.net

BLI has demonstrated that this compound can significantly inhibit metastatic growth in models of established ovarian tumors. frontiersin.org

Immunohistochemistry for Target Engagement and Biomarker Analysis

Immunohistochemistry (IHC) is a technique used to detect the presence and localization of specific proteins in tissue samples. In preclinical studies of this compound, IHC can be used to confirm target engagement, such as the increase in histone acetylation, and to analyze potential biomarkers of response or resistance.

Pharmacodynamic analysis using immunohistochemistry has been performed on xenograft tumors to better understand the mechanistic basis for drug interactions, such as the combination of this compound and pralatrexate. researchgate.netresearchgate.net While the provided sources don't detail specific protein targets analyzed by IHC in the context of this compound beyond the general concept of pharmacodynamic analysis in xenografts, IHC is a standard method for assessing changes in protein markers within the tumor microenvironment and can be used to evaluate the impact of this compound on various cellular pathways and the expression of potential biomarkers identified through other methods like gene expression profiling.

Omics-Based Research and Systems Biology Approaches

Omics-based approaches, including proteomics, genomics, epigenomics, and metabolomics, coupled with systems biology analyses, provide a comprehensive view of the cellular changes induced by this compound.

Proteomic Studies on Acetylation Targets

Proteomic studies are crucial for identifying the specific protein targets of this compound-induced acetylation. This compound, a histone deacetylase (HDAC) inhibitor, influences the acetylation status of both histone and non-histone proteins nih.govresearchgate.netnih.gov. Quantitative proteomic and acetylome analyses in colon cancer cells treated with this compound (FK228) revealed significant alterations in protein acetylation levels nih.gov. Specifically, analyses identified 115 lysine-acetylation sites in 85 proteins exhibiting increased acetylation and 38 sites in 32 proteins with decreased acetylation nih.gov. Furthermore, 274 proteins were found to exhibit both acetylation and phosphorylation modifications, suggesting their potential involvement in the cellular response to this compound nih.gov. Differential proteomic analysis in human lung cancer cells treated with FK228 identified 27 proteins involved in signal transduction, transcription regulation, metabolism, and cytoskeletal organization nih.gov. This compound treatment has been shown to alter protein acetylation levels, resulting in both increases and decreases in acetylation events nih.gov. The quantitative acetylome from colon cancer cells following this compound treatment yielded over 1000 quantified lysine acetylation sites nih.gov. Western blot analysis using an antibody recognizing acetylated lysine showed a dose-dependent increase in the level of multiple acetylated proteins with molecular weights ranging from 10 to 250 kDa in malignant T cells exposed to this compound nih.gov.

Genomic and Epigenomic Analysis (e.g., DNA Methylation, Histone Marks)

Genomic and epigenomic analyses are essential for understanding how this compound modifies the epigenetic landscape and influences gene expression. Epigenetic processes, including DNA methylation and histone modifications, play a significant role in the pathogenesis of certain cancers like myelodysplastic syndromes (MDS) and acute myeloid leukaemia (AML) oncotarget.com. This compound, as an HDAC inhibitor, induces epigenetic modifications by affecting the acetylation of histones and other proteins, thereby modifying gene expression nih.gov. Studies have characterized the molecular consequences of this compound treatment in MDS and AML cells, showing that it induces cell death associated with increased acetylation of histone H3 lysine 9 (H3K9) and decreased HDAC activity oncotarget.com. This compound preferentially results in acetylation of lysine residues on histone 3 (H3) over histone 4 (H4) oncotarget.comresearchgate.net. Chromatin immunoprecipitation sequencing (ChIP-seq) profiling focusing on H3K9 modifications (H3K9ac, H3K9me, and H3K9me3) following this compound treatment allowed for the analysis of activation and repression marks oncotarget.com. Western blot analysis also showed a significant increase in histone H3 trimethylation at lysine 27 after this compound exposure, which correlates with its acetylation at lysine 9 nih.gov. These results suggest that this compound influences both the acetylation and methylation status of proteins nih.gov. Epigenomic profiling involves the analysis of epigenetic marks across the genome, with DNA methylation and histone modifications being major mechanisms that regulate gene expression dynamics without altering the DNA sequence frontiersin.orgcd-genomics.com. Histone acetylation is generally associated with transcriptional activation, while histone methylation can be linked to activation or silencing depending on the specific modification bio-rad.com. Techniques like Methylated DNA immunoprecipitation (MeDIP) and bisulfite sequencing (BS-seq) are used to examine DNA methylation patterns, while ChIP-seq is a standard for elucidating the distribution of histone modifications frontiersin.orgcd-genomics.combio-rad.comcd-genomics.com. Nanopore sequencing technology allows for the concurrent detection of both histone modifications and DNA methylation on a single DNA molecule cd-genomics.com.

Metabolomic Profiling (e.g., Amino Acid Metabolism, Glutamine Uptake)

Metabolomic profiling helps to understand the metabolic alterations induced by this compound. This compound has been shown to regulate the expression of genes involved in metabolic pathways researchgate.net. Studies have examined the expression of genes related to glutamine uptake and metabolism, as well as serine/glycine biosynthesis pathways, finding that this compound induced their downregulation in vitro researchgate.net. In vivo this compound treatment led to a reduction in protein levels of ATF4, a transcriptional regulator of amino acid metabolism researchgate.net. Glutamine uptake and utilization appear to be a major aspect of the effect of this compound on cell metabolism, particularly in the context of NRF2 activation researchgate.net. Overexpression of SLC1A5, an amino acid transporter with higher affinity for glutamine, increased the IC50 of this compound in certain cells, suggesting the involvement of glutamine uptake in sensitivity researchgate.net. Metabolomic profiling studies have revealed alterations in amino acid metabolism in various cancer contexts nih.govmdpi.complos.org. For instance, increased uptake of glutamine, serine, β-alanine, and lysine has been observed in certain cancer cells nih.gov. Disturbances in amino acid metabolism, including glutamine, can affect tumor growth and survival mdpi.com.

Network and Pathway Analysis for Integrated Data Interpretation

Network and pathway analysis are crucial for integrating data from various omics approaches and interpreting the complex biological effects of this compound. These analyses help to identify enriched biological pathways and understand how genes and proteins interact within the context of known biological processes cancer.govnumberanalytics.comfrontiersin.orgbioinformatics.ca. Gene expression profiling coupled with network and pathway analysis has recognized that oxidation-reduction processes are involved in the response to this compound oncotarget.com. Pathway analysis can involve methods like Over-Representation Analysis (ORA), Functional Class Scoring (FCS), and Pathway Topology (PT), with PT methods being network-based cancer.gov. These analyses exploit gene sets, which are collections of genes with shared biological or functional properties, and pathways, which include interaction components related to specific mechanisms cancer.gov. Integrated network analysis can reveal relationships between different sets of genes and identify intermediate genes within biological networks oup.com. Tools and techniques are available for interpreting gene lists using pathway and network information, allowing for the discovery of enriched pathways, identification of connected genes and modules, prediction of gene function, and identification of master regulators numberanalytics.combioinformatics.ca. Integrating multi-omics data through network and pathway analysis presents opportunities for a more comprehensive understanding of biological systems, although challenges exist in data normalization and integration numberanalytics.com.

Biomarker Identification and Validation in Preclinical Settings

Identifying and validating biomarkers in preclinical settings is vital for predicting response to this compound and monitoring its pharmacodynamic effects.

Histone Acetylation as a Pharmacodynamic Marker

Histone acetylation, particularly of histone H3, is a widely used pharmacodynamic marker for assessing the activity of this compound and other HDAC inhibitors in preclinical studies nih.govnih.govtandfonline.combiorxiv.orgsci-hub.se. This compound's mechanism of action involves the inhibition of HDACs, leading to increased acetylation of histones nih.govresearchgate.net. Studies in neuroblastoma cell lines have shown that this compound treatment leads to the accumulation of acetylated histones, specifically monitoring the acetylation of lysines on histone H3 (Ac-H3) by quantitative immunoblot analysis tandfonline.com. Increased acetylation of H3K9 has been observed following treatment with increasing doses of this compound in myeloid leukaemia cells oncotarget.com. This increase in H3K9 acetylation is associated with decreased HDAC activity oncotarget.com. This compound preferentially inhibits HDACs 1 and 2, and its effect on histone acetylation, particularly H3, is a key indicator of its activity oncotarget.comresearchgate.net. While this compound can inhibit other HDACs to a lesser extent, its primary impact on Class I HDACs is reflected in histone acetylation researchgate.netbiorxiv.org. Acetylation of histone H3 and H4 has been measured following treatment with this compound, with a concentration-dependent increase observed biorxiv.org. Western blot analysis has demonstrated an increase in H3 and H4 acetylation following this compound treatment biorxiv.org. Histone acetylation in peripheral blood mononuclear cells (PBMC) has been assessed as a pharmacodynamic endpoint in clinical trials sci-hub.se. The correlation between histone acetylation levels and the cellular response to this compound in preclinical models supports its use as a pharmacodynamic marker nih.govtandfonline.com.

Gene Expression Biomarkers (e.g., p21, LOX)

Preclinical studies have demonstrated that this compound can modulate the expression of several genes, including those involved in cell cycle control and extracellular matrix remodeling. One notable gene upregulated by this compound is p21WAF1/CIP1 (p21). nih.govnih.gov

p21: this compound treatment has been shown to increase the gene expression and protein levels of p21 in various cancer cell lines. nih.govaetna.com This upregulation of p21 is associated with the induction of cell cycle arrest, particularly at the G1/S checkpoint. nih.govnih.gov The proposed mechanism for p21 upregulation involves altered binding of transcription factors like Sp1 and Sp3 to the p21 promoter due to acetylation changes. nih.gov Studies in myeloid leukemia cells and embryonic carcinoma cells have confirmed the increase in p21 expression following this compound exposure. aetna.comoncotarget.com In pulmonary fibrosis research, increased expression of p21 was also observed in IPF fibroblasts treated with this compound, correlating with the inhibition of fibroblast proliferation. nih.govresearchgate.net

LOX: Lysyl oxidase (LOX) is another gene whose expression is affected by this compound, particularly in the context of pulmonary fibrosis. nih.govresearchgate.net LOX is an enzyme involved in the crosslinking of collagen and elastin. nih.govresearchgate.net Preclinical studies using human IPF fibroblasts treated with TGF-β1, a stimulant of LOX expression, showed that this compound dose-dependently reduced LOX mRNA levels. nih.govresearchgate.net This suppression of LOX expression by this compound was also observed in a murine model of pulmonary fibrosis. nih.govresearchgate.net LOX has been identified as a potential biomarker for evaluating the early on-target effects of this compound in pulmonary fibrosis. nih.govresearchgate.net

The following table summarizes the observed effects of this compound on p21 and LOX expression in preclinical models:

Gene Expression BiomarkerPreclinical ModelObserved Effect of this compoundRelevant Finding
p21Various cancer cell linesUpregulationAssociated with G1/S cell cycle arrest. nih.govaetna.com
p21Myeloid leukemia cellsUpregulationPotential to alter p21 expression. oncotarget.com
p21Embryonic carcinoma cellsIncreased mRNA and proteinSignificant induction observed. aetna.com
p21Human IPF fibroblastsIncreased expressionCorrelated with inhibition of proliferation. nih.govresearchgate.net
LOXHuman IPF fibroblasts (treated with TGF-β1)Dose-dependent reductionReduced LOX mRNA levels. nih.govresearchgate.net
LOXMurine model of pulmonary fibrosisSuppressionInhibited bleomycin-induced LOX expression. nih.govresearchgate.net

Acetylation of Non-Histone Proteins as Biomarkers

Beyond its well-established effects on histone acetylation, this compound also influences the acetylation status of various non-histone proteins. nih.govmedsci.orgoncotarget.com This modulation of non-histone protein acetylation is considered a key aspect of this compound's mechanism of action and can serve as a biomarker of its activity. medsci.orgoncotarget.com

HDACs, the target enzymes of this compound, deacetylate both histones and a diverse range of non-histone proteins, including transcription factors. haematologica.orgnih.govaetna.com Changes in the acetylation of these non-histone proteins can alter their function, localization, and interaction with other molecules, thereby influencing cellular processes. oncotarget.com

Preclinical studies have utilized techniques such as Western blot analysis with antibodies recognizing acetylated lysine residues to assess the global impact of this compound on protein acetylation. researchgate.net These studies have shown a dose-dependent increase in the level of multiple acetylated proteins with varying molecular weights in cells treated with this compound. researchgate.net

While this compound is known to primarily inhibit Class I HDACs and has weaker activity against HDAC6, studies have investigated its effects on specific non-histone proteins like α-tubulin, which is a known substrate of HDAC6. medsci.orgoncotarget.comresearchgate.net In some preclinical models, acetylation of α-tubulin was observed in untreated cells, and this acetylation level further increased at higher concentrations of this compound. researchgate.net However, other studies suggest that this compound, being a selective inhibitor that does not primarily target HDAC6, may have a limited effect on the acetylation of α-tubulin compared to pan-HDAC inhibitors. oncotarget.com

The acetylation of non-histone proteins can impact various cellular pathways. For instance, alterations in the acetylation of transcription factors can affect gene expression patterns. nih.govpatsnap.com The precise implications of this compound-induced acetylation changes on the function of specific non-histone proteins are areas of ongoing research. medsci.org

The following table summarizes findings related to the acetylation of non-histone proteins by this compound in preclinical models:

TargetPreclinical ModelObserved Effect of this compoundNotes
Multiple acetylated proteins (global)PEER and SUPT1 cell linesDose-dependent increase in acetylation levelsDetected by Western blot using an acetylated-lysine antibody. researchgate.net
α-TubulinPEER and SUPT1 cell linesIncreased acetylation at higher concentrationsAcetylation was observed in untreated cells and increased with this compound. researchgate.net
α-TubulinMyeloid leukemia cellsAcetylation remained unaffected or limited increaseConsistent with this compound's selectivity away from HDAC6. oncotarget.com
Non-histone proteins (general impact)Various cell linesAltered function, localization, and interactions due to acetylationGeneral consequence of HDAC inhibition affecting non-histone proteins like transcription factors. aetna.comoncotarget.com

Molecular Basis of Resistance and Cellular Sensitivity to Romidepsin

Intrinsic Cellular Resistance Mechanisms

Intrinsic resistance refers to pre-existing properties within cancer cells that limit their sensitivity to romidepsin from the outset.

Role of Pro-Survival Protein Overexpression (e.g., Bcl-2, Bcl-xL)

Overexpression of anti-apoptotic proteins, such as Bcl-2 and Bcl-xL, can contribute to intrinsic resistance to various chemotherapeutic agents by inhibiting the intrinsic (mitochondrial) apoptotic pathway. nih.govnih.govresearchgate.netnih.gov While some HDAC inhibitors have their effects suppressed by the overexpression of pro-survival Bcl-2 proteins, this compound has demonstrated a unique ability in certain contexts to overcome this resistance mechanism. nih.gov Studies have shown that this compound was capable of inducing cell death in lymphoma cells that overexpressed Bcl-2, unlike other HDAC inhibitors such as vorinostat. nih.gov Although some studies suggest that high levels of Bcl-2 or Bcl-xL can confer resistance to this compound, other research indicates that this compound can induce apoptosis despite Bcl-2 expression. researchgate.netnih.govresearchgate.net Downregulation of Bcl-xL might play a role in this compound's apoptotic effect on certain cell types. researchgate.net

Cellular Inactivation Pathways (e.g., Glutathione-mediated Reduction/Inactivation)

This compound acts as a prodrug that is activated intracellularly by reduction of its disulfide bond, a process mediated by glutathione. nih.govresearchgate.netnih.gov This reduction results in a monocyclic dithiol form, which is the active species that interacts with HDACs. nih.govresearchgate.net This metabolic pathway can potentially be leveraged by cancer cells as a mechanism to inactivate the drug. The reduced form of this compound is rapidly inactivated in serum, suggesting that the circulating prodrug acts as a stable reservoir that enters cells before activation. nih.gov High levels of thioredoxin, another component of the cellular redox system, have also been suggested to contribute to resistance to HDAC inhibitors. researchgate.net

Acquired Resistance Pathways in Preclinical Models

Acquired resistance develops after initial sensitivity to this compound treatment, often observed in preclinical models following prolonged drug exposure.

Induction of Multidrug Resistance Pumps (e.g., P-glycoprotein/ABCB1)

One significant mechanism of acquired resistance to this compound in preclinical models involves the induction of multidrug resistance pumps, particularly P-glycoprotein (P-gp), encoded by the ABCB1 gene. nih.govwikipedia.orgtandfonline.comaacrjournals.orgpharmacologyeducation.org Studies have shown that this compound treatment can increase the expression of the MDR1 gene, which codes for P-gp. nih.govtandfonline.com Cells selected for resistance to this compound have been noted to overexpress P-gp. nih.gov This resistance can be reversed by inhibiting P-gp, suggesting that this compound may induce a mechanism of resistance to itself. nih.govtandfonline.com Increased MDR1 expression and P-gp activity have been observed in both normal and malignant peripheral blood mononuclear cells in patients receiving this compound. nih.gov this compound has been identified as a substrate for P-gp-mediated drug efflux. researchgate.nettandfonline.com

Adaptive Cellular Responses

Adaptive cellular responses can also contribute to acquired resistance. Activation of signaling pathways, such as the mitogen-activated protein kinase (MAPK) or phosphoinositide 3-kinase (PI3K) pathways, has been increasingly associated with resistance to HDAC inhibitors. nih.gov Combining this compound with MEK inhibitors has been shown to increase cell death, suggesting that activation of the MAPK pathway is an important resistance mechanism. nih.gov Enforced expression of constitutively active MEK1, but not Akt, reduced this compound-mediated cytotoxicity in lung cancer cell lines. nih.gov However, other studies suggest that phosphorylated Akt is an important resistance mechanism, with combinations of this compound and Akt inhibitors resulting in synergistic cytotoxicity. nih.gov

Factors Influencing this compound Sensitivity

Several factors can influence the sensitivity of cancer cells to this compound. These include the expression levels of target HDAC enzymes, the cellular redox status, the functional status of apoptotic pathways, and the presence of drug efflux transporters. The specific genetic and molecular profile of the cancer cell, including mutations in genes like p53, can also impact sensitivity. nih.gov For instance, increases in p21 expression following this compound treatment were not observed in neuroblastoma cell lines with mutant p53, suggesting that p53 status may influence this response. nih.gov Additionally, the cellular context and the presence of other signaling pathway alterations can affect the response to this compound. nih.govtandfonline.com Preclinical studies using various cancer cell lines have shown differential sensitivity to this compound, with IC50 values varying across different cell types. nih.govresearchgate.netaetna.com

Illustrative Data: this compound IC50 Values in Neuroblastoma Cell Lines

Cell LineMYCN Statusp53 StatusThis compound IC50 (ng/mL)
SK-N-BE2AmplifiedMutant6.5
ASAmplifiedMutant~3
LA1-15NNon-amplifiedMutant~3
KCNRAmplifiedWild-type1
SH-SY5YNon-amplifiedWild-type~1.5

Note: Data compiled from preclinical studies. nih.gov

Correlation with Specific Molecular Phenotypes (e.g., TFH phenotype in T-cell lymphoma)

Peripheral T-cell lymphomas (PTCLs) are a heterogeneous group of lymphoid malignancies. researchgate.netjmaj.jp Studies have indicated that PTCLs with a T follicular helper (TFH) phenotype exhibit unique sensitivity to HDAC inhibitors, including this compound, compared to non-TFH phenotypes. researchgate.netnih.govnih.gov

Another study investigating the combination of oral azacitidine and this compound in PTCL also reported high ORR and complete response (CR) rates in patients with the TFH phenotype (80% ORR, 67% CR). ashclinicalnews.org In this study, the median progression-free survival (PFS) was significantly longer in patients with the TFH phenotype (8.9 months) compared to those with other PTCL subtypes (2.3 months). ashclinicalnews.org

Anecdotal evidence also suggests that angioimmunoblastic T-cell lymphoma (AITL), which is thought to share a similar cell of origin and gene expression profile with TFH-PTCL, may respond better to this compound than PTCL-NOS. nih.gov This trend has been observed in some studies. nih.gov

An exploratory analysis of a Phase III study comparing this compound plus CHOP (cyclophosphamide, doxorubicin, vincristine, and prednisone) to CHOP alone in previously untreated PTCL patients found that patients with a TFH phenotype experienced a near doubling of PFS when treated with this compound plus CHOP (19.5 months) compared to CHOP alone (10.6 months). ascopubs.org This observation supports the concept of differential subtype-specific efficacy of this compound in PTCL. ascopubs.org

Data Table 1: Response Rates to HDAC Inhibitors in PTCL by TFH Phenotype

PTCL PhenotypeOverall Response Rate (ORR)Complete Response (CR)Source
TFH56.5%28.9% researchgate.net
Non-TFH29.4%19.6% researchgate.net
TFH (with Azacitidine)80%67% ashclinicalnews.org

Baseline Epigenetic State

The baseline epigenetic state of cancer cells can influence their sensitivity to this compound, as the drug's primary mechanism involves modulating epigenetic marks, specifically histone acetylation. wikipedia.orgnih.govnih.gov this compound, as an HDAC inhibitor, leads to increased global histone acetylation in cancer cells. nih.govnih.gov This increased acetylation can persist for a significant duration following treatment. nih.gov

The mechanism underlying the activity of this compound and other HDAC inhibitors in T-cell lymphoma is not fully understood, but it is thought to involve the epigenetic restoration of normal expression of tumor suppressor genes, potentially leading to cell cycle arrest, differentiation, and apoptosis. wikipedia.orgnih.gov

Studies have shown that this compound induces an increase in global histone H3 acetylation in patient samples. nih.gov In one study, an increase in H3 acetylation was observed in a high percentage of patients after this compound treatment. nih.gov This epigenetic modification is consistent with the drug acting as an epigenetic modulator. oncotarget.com

While the precise relationship between the baseline epigenetic state and this compound sensitivity is complex and still under investigation, the ability of this compound to reverse aberrant epigenetic modifications, such as transcriptional repression mediated by HDACs, suggests that the pre-existing epigenetic landscape plays a role in determining treatment response. nih.govaacrjournals.org Alterations in epigenetic mechanisms are increasingly recognized as major determinants of cancer cell growth, immune evasion, and drug resistance. frontiersin.org Therefore, the baseline pattern of histone acetylation and other epigenetic marks in a tumor could potentially serve as a predictor of sensitivity or resistance to this compound. mdpi.comthisisepigenetics.ca

Data Table 2: Histone H3 Acetylation Levels Post-Romidepsin Treatment

Time Point Post-TreatmentChange in Histone H3 Acetylation (Relative to Baseline)Duration of Increased AcetylationSource
4 hoursIncreased (in 73% of samples)24-48 hours (in ~40% of patients) nih.gov
24 hoursIncreased (correlated with Cmax and AUC)24-48 hours (in ~40% of patients) nih.gov

Preclinical Combination Strategies and Rationales

Synergistic Interactions with Other Molecular Agents

Combining romidepsin with agents that have different mechanisms of action can lead to synergistic interactions, resulting in enhanced cell death or inhibited proliferation in cancer cells.

Proteasome Inhibitors

Preclinical studies have demonstrated synergistic interactions between this compound and proteasome inhibitors like bortezomib in various hematological malignancies, including chronic lymphocytic leukemia (CLL) and multiple myeloma (MM). nih.govaacrjournals.org The synergistic effect is likely multifactorial, potentially involving increased oxidative injury, disruption of aggresome function, and induction of endoplasmic reticulum stress. nih.gov Studies in mantle cell lymphoma (MCL) cell lines showed potent synergism with the combination of this compound or belinostat plus bortezomib, leading to potent mitochondrial membrane depolarization and apoptosis. aacrjournals.org This combination also decreased cyclin D1 and Bcl-XL and increased acetylated histone H3, acetylated α-tubulin, and Noxa. aacrjournals.org Notably, the synergistic effect observed in MCL cell lines was specific to malignant cells and did not significantly enhance apoptosis in peripheral blood mononuclear cells from healthy donors. aacrjournals.org In osteosarcoma cell lines, the combination of carfilzomib and this compound showed the best synergy when the HDAC inhibitor was applied prior to or concurrently with proteasome inhibition. mdpi.com

Pralatrexate

The combination of this compound and pralatrexate, a folate analog, has shown potent synergy in preclinical models of T-cell lymphoma (TCL). medsci.orgresearchgate.netnih.govaacrjournals.org Studies using a NOG murine model of TCL demonstrated enhanced efficacy with the combination compared to either drug alone. medsci.orgresearchgate.netnih.gov In vitro studies also showed concentration-dependent synergism against a panel of TCL cell lines. researchgate.netnih.gov This preclinical synergy provided the rationale for clinical trials investigating this combination in patients with relapsed/refractory lymphoid malignancies. researchgate.nettandfonline.comnih.gov

Immunomodulatory Agents (e.g., Lenalidomide, 5-Azacitidine)

Combinations of this compound with immunomodulatory agents have also been explored. The combination of this compound and 5-Azacitidine (azatidine), a hypomethylating agent, exerted synergistic anti-proliferative effects in CTCL cell lines and fresh tumor cells from Sézary syndrome patients. medsci.org This synergy was achieved by inducing apoptosis and altering the global CpG methylation profile. medsci.org Preclinical studies investigating the combination of this compound and lenalidomide in T-cell lymphoma cell lines (Hut-78 and Karpas-299) showed synergistic effects in Hut-78 cells and additive effects in Karpas-299 cells. researchgate.netresearchgate.net This combination induced apoptosis, increased reactive oxygen species (ROS) production, and activated caspases. researchgate.net The apoptosis was associated with hallmarks of ER stress and activation of UPR sensors, mediated by dephosphorylation of key signaling pathways (AKT, MAPK/ERK, and STAT-3). researchgate.net The rationale for combining these agents lies in the potential for immunomodulation and epigenetic manipulation to target both tumor cells and their microenvironment. ashpublications.org

Agents Targeting Apoptotic Pathways (e.g., TRAIL)

This compound has been shown to induce apoptosis in various cancer cell lines. nih.gov When combined with agents that directly activate apoptotic pathways, such as TRAIL (TNF-related apoptosis-inducing ligand), synergistic induction of apoptosis has been observed. nih.gov In mantle cell lymphoma and follicular lymphoma cells, this compound alone showed minimal apoptosis, but co-incubation with CD95 or TRAIL led to marked synergistic induction of apoptosis by facilitating the formation of an active DISC (death-inducing signaling complex), resulting in rapid activation of caspase-8. nih.gov

Structure-activity Relationship Sar Studies and Analog Development

Role of the Disulfide Bond and Reduction in Activity

A critical feature of Romidepsin is its disulfide bond. uop.edu.jonih.govcaymanchem.comresearchgate.net this compound acts as a prodrug, requiring intracellular reduction of this disulfide bond to its active form, which contains a free thiol group. uop.edu.jonih.govresearchgate.net This reduction is typically mediated by intracellular reducing agents like glutathione. researchgate.net The conformational change that occurs upon disulfide bond reduction is essential for the molecule to effectively interact with the zinc atom in the HDAC active site. nih.gov Studies have shown that the HDAC inhibitory activity of this compound is greatly enhanced following this reduction/activation. nih.govresearchgate.netexplorationpub.com Analogues that lack the free sulfhydryl group in their activated form may exhibit significantly reduced or absent HDAC inhibitory activity. nih.gov

Zinc-Binding Moiety and HDAC Active Site Interaction

The activated form of this compound, possessing a free thiol group, functions as the zinc-binding moiety (ZBM). uop.edu.jonih.govcaymanchem.com This thiol group reversibly interacts with the zinc atom located in the catalytic pocket of zinc-dependent HDAC enzymes. uop.edu.jonih.govnih.gov This interaction is a key step in the inhibition of HDAC enzymatic activity. nih.govresearchgate.net While this compound inhibits class I HDAC enzymes (HDAC1, HDAC2, HDAC3, and HDAC8) potently, it shows lower potency against class II and IV HDACs. nih.govcaymanchem.com The interaction between the ZBM and the zinc ion, along with additional interactions between the macrocyclic "cap" structure of this compound and residues at the rim of the HDAC active site, contribute to its potent binding and isoform selectivity. researchgate.netexplorationpub.comresearchgate.net Although a crystal structure of this compound in complex with an HDAC enzyme has not been widely reported, structural studies of similar cyclic peptide HDAC inhibitors like Largazole have provided insights into how this class of molecules interacts with the active site, including the coordination of the thiolate side chain to the Zn2+ ion and hydrogen bonding interactions. nih.gov

Development and Evaluation of this compound Analogues

Due to the synthetic complexity of this compound and the desire to potentially improve its pharmacological properties, significant efforts have been directed towards the development and evaluation of this compound analogues. researchgate.netnih.gov SAR studies on these analogues have explored modifications to the bicyclic core, the disulfide bond, and the appended functional groups to understand their impact on HDAC inhibition, selectivity, and other biological activities. mdpi.comacs.orgresearchgate.net These studies aim to identify compounds with potentially improved potency, selectivity for specific HDAC isoforms, altered pharmacokinetic profiles (e.g., brain penetrance), or reduced toxicity compared to the parent compound. researchgate.netnih.govuwm.edu For instance, some analogues have been investigated for dual inhibitory activity against HDACs and other targets like PI3K, showing synergistic effects in inducing apoptosis in cancer cells. nih.govresearchgate.netnih.gov Synthetic strategies, including solid-phase approaches, have been developed to facilitate the creation and evaluation of diverse depsipeptide analogues for SAR studies. acs.org

Theoretical and Computational Modeling in SAR Studies

Theoretical and computational modeling techniques have played a role in this compound SAR studies. These methods can provide insights into the molecule's conformational preferences, its interaction with the HDAC active site, and the potential impact of structural modifications on binding affinity and activity. mdpi-res.comsemanticscholar.orgresearchgate.net Computational approaches, including those based on conceptual density functional theory (CDFT) and QSAR (Quantitative Structure-Activity Relationship), can be used to predict the chemical reactivity and bioactivity of this compound and its analogues, aiding in the identification of promising drug candidates and understanding the factors governing their activity. mdpi-res.comsemanticscholar.orgresearchgate.netmdpi.comescholarship.org While specific detailed computational modeling studies on this compound's SAR were not extensively detailed in the search results, the general application of these methods in rational drug design and SAR analysis of HDAC inhibitors is well-established. mdpi-res.commdpi.com

Compound Information

Compound NamePubChem CID
This compound5352062 nih.govuni.lu

Data Table: this compound HDAC Inhibitory Activity (IC50 values)

While specific detailed IC50 data for a wide range of this compound analogues were not consistently presented in a comparative format across the search results, the following table summarizes reported IC50 values for this compound against specific HDAC isoforms in its activated (reduced) form, highlighting its selectivity for Class I HDACs.

HDAC IsoformIC50 (nM)Source
HDAC153 caymanchem.com
HDAC239 caymanchem.com
HDAC353 caymanchem.com
HDAC826 caymanchem.com
HDAC4470 caymanchem.com
HDAC6330 caymanchem.com
HDAC73200 caymanchem.com
HDAC912000 caymanchem.com

Note: IC50 values can vary depending on the experimental conditions and assay used.

Q & A

Q. What are the primary mechanisms of action of romidepsin in inducing apoptosis in cancer cells?

this compound inhibits histone deacetylases (HDACs), particularly HDAC1 and HDAC2, leading to hyperacetylation of histones and non-histone proteins. This disrupts chromatin structure, reactivates tumor suppressor genes (e.g., p21), and induces cell cycle arrest (G2/M phase) and apoptosis. Mechanistically, it alters transcription of genes involved in oxidative stress (e.g., SLC7A11, CHAC1) and promotes lipid peroxidation, as observed in triple-negative breast cancer models .

Q. What experimental models are commonly used to evaluate this compound’s efficacy in preclinical studies?

Key models include:

  • Chemically-induced HCC : Diethylnitrosamine (DEN)-treated mice to study tumor suppression via HDAC1/2 inhibition .
  • Xenograft models : Patient-derived tumors (e.g., mantle cell lymphoma) for assessing synergy with ATM inhibitors like KU60019 .
  • In vitro cell lines : HT1080 (fibrosarcoma), GM12878 (lymphoblastoid), and HUT78 (T-cell lymphoma) for chromatin accessibility (ATAC-seq) and transcriptomic profiling .

Q. How is this compound administered in preclinical and clinical studies?

Preclinical dosing varies:

  • In vitro : 1–100 nM for 24–72 hours .
  • In vivo : 1 mg/kg (intravenous) in xenograft models, combined with oral agents (e.g., KU60019 at 100 mg/kg) . Clinical trials use 14 mg/m² IV on days 1, 8, and 15 of a 28-day cycle, with dose adjustments for toxicity .

Advanced Research Questions

Q. How can researchers design experiments to assess synergistic effects between this compound and targeted therapies?

  • Transcriptome analysis : Use RNA-seq and GSEA to identify pathways altered by combinations (e.g., this compound + PARP inhibitors) .
  • Protein interaction studies : Evaluate co-targeting of pathways (e.g., ATM inhibition with KU60019 to block this compound-induced p21 and enhance apoptosis) via Western blot and flow cytometry .
  • In vivo validation : Measure tumor volume reduction and survival in xenograft models using rigorous statistical methods (two-tailed t-tests, Kaplan-Meier analysis) .

Q. What statistical approaches are recommended for analyzing this compound’s treatment response data?

  • Clinical trials : Use two-tailed Student’s t-test or ANOVA for comparing means (e.g., pruritus reduction, tumor volume) .
  • Survival analysis : Cox proportional hazards models for progression-free survival (PFS) and log-rank tests for duration of response .
  • Synergy quantification : Calculate combination indices (CI) using the Chou-Talalay method .

Q. How do contradictory findings in this compound’s efficacy across lymphoma subtypes inform future research?

In PTCL, phase II trials reported a 25% objective response rate (ORR) with 15% complete response (CR) , while retrospective studies noted variability in CR durability . Key considerations:

  • Patient stratification : Subtype-specific responses (e.g., PTCL-NOS vs. AITL) due to differential HDAC expression .
  • Resistance mechanisms : Upregulation of SP1/Sp3 transcription factors or failure to induce p21 .
  • Combination strategies : Pairing with PD-1 inhibitors (e.g., pembrolizumab) to enhance immune checkpoint modulation .

Q. What novel mechanisms beyond HDAC inhibition contribute to this compound’s anti-tumor effects?

  • Ferroptosis induction : In TNBC, this compound disrupts glutathione metabolism (SLC7A11-CHAC1-GLS2 axis) and increases iron overload via Keap1-Nrf2-Hmox1 .
  • HIV latency reversal : this compound activates latent HIV reservoirs by disrupting chromatin silencing, enabling immune clearance in "shock and kill" strategies .

Methodological Considerations

Q. How can researchers address variability in this compound’s pharmacokinetic (PK) and pharmacodynamic (PD) profiles?

  • PK studies : Monitor plasma concentrations via LC-MS/MS, noting its short half-life (~3 hours) and hepatic metabolism .
  • PD biomarkers : Measure acetylated histone H3/H4 levels in peripheral blood mononuclear cells (PBMCs) to confirm target engagement .

Q. What techniques are critical for studying this compound’s epigenetic effects?

  • ATAC-seq : Profile chromatin accessibility in treated vs. untreated cells (e.g., HUT78 lymphoma models) .
  • ChIP-seq : Map histone acetylation (H3K27ac) at promoter regions of tumor suppressor genes .
  • Metabolomic profiling : Assess oxidative stress pathways (e.g., glutathione depletion) using mass spectrometry .

Data Interpretation and Reporting

Q. How should researchers report conflicting results in this compound’s cardiotoxicity profile?

While clinical trials excluded patients with cardiac disorders, preclinical studies noted QT prolongation and nonspecific ECG changes . Mitigation strategies:

  • ECG monitoring : Required in trials (baseline and post-infusion) .
  • Mechanistic studies : Investigate HDAC isoform selectivity (class I vs. II) to reduce off-target effects .

Q. What are best practices for replicating this compound studies across different cancer types?

  • Standardize assays : Use identical cell lines (e.g., Jeko-1 for MCL) and treatment durations .
  • Data transparency : Share raw RNA-seq and proteomic datasets in public repositories (e.g., GEO, PRIDE) .
  • Negative controls : Include vorinostat or panobinostat as HDACi comparators in cachexia models .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.